molecular formula C19H23N5O2S B2452405 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea CAS No. 1421492-39-8

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2452405
CAS No.: 1421492-39-8
M. Wt: 385.49
InChI Key: HHZCELJJMWUCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrazole ring, a thiazole ring, and an ethoxyphenyl group, suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines.

    Synthesis of the thiazole ring: Using thioamides and α-haloketones.

    Coupling of the pyrazole and thiazole rings: Through nucleophilic substitution or other coupling reactions.

    Introduction of the ethoxyphenyl group: Via electrophilic aromatic substitution or similar reactions.

    Formation of the urea linkage: Using isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of sulfoxides or sulfones.

    Reduction: Resulting in the reduction of the thiazole ring or the nitro groups if present.

    Substitution: Such as nucleophilic or electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of pyrazole, thiazole, and phenyl moieties, which contribute to its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through cyclization, thiazole synthesis via reaction with thiourea, and final coupling with an ethoxyphenyl group.

Synthetic Route Overview

StepReaction TypeKey ReagentsPurpose
1CyclizationDiketone + HydrazineForm pyrazole ring
2Nucleophilic Substitutionα-Haloketone + ThioureaSynthesize thiazole ring
3CouplingEthoxyphenyl derivativeFinalize target compound

Medicinal Chemistry

The compound exhibits promising therapeutic properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development in oncology and infectious diseases. The presence of the pyrazole and thiazole moieties has been linked to anticancer activities due to their ability to modulate enzyme activity and cellular pathways.

Case Study: Anticancer Activity

Research has shown that similar thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with thiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit tumor growth .

Biological Probes

In biochemical assays, this compound can serve as a probe for studying enzyme interactions. Its unique structure allows it to interact selectively with specific enzymes or receptors, facilitating the exploration of cellular mechanisms.

Example: Enzyme Interaction Studies

Studies have demonstrated that compounds containing thiazole and pyrazole motifs can act as inhibitors for certain enzymes involved in metabolic pathways. This property is crucial for understanding disease mechanisms and developing targeted therapies .

Material Science

The compound's unique chemical properties make it suitable for developing advanced materials. It can be utilized in creating polymers or coatings with specific functionalities due to its structural diversity.

Synthetic Applications

In organic synthesis, 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea serves as a valuable building block for synthesizing more complex molecules. Its versatility allows chemists to explore new chemical reactions and develop novel materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyphenyl)urea
  • 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)urea

Uniqueness

The unique combination of the pyrazole, thiazole, and ethoxyphenyl groups in 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness could be leveraged in the design of new compounds with enhanced efficacy or selectivity.

Biological Activity

The compound 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea is a novel derivative that combines a thiazole ring with a pyrazole moiety. This structural configuration has been associated with various biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4O2SC_{16}H_{20}N_4O_2S, and it has a molecular weight of 348.42 g/mol. The compound features a unique arrangement of functional groups that contribute to its biological properties.

Synthesis

The synthesis of the compound involves the reaction of 3,5-dimethyl-1H-pyrazole with thiazole derivatives and ethoxyphenyl urea. The reaction conditions typically include solvent systems such as methanol or ethanol under reflux conditions to facilitate the formation of the desired urea derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole and thiazole derivatives. For instance:

  • Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The GI50 values were reported at 3.79 µM for MCF7, indicating potent activity against this cell line .
  • Mechanism of Action : The mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest. Compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer progression .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties:

  • Inhibition Studies : It has been reported that derivatives containing the thiazole and pyrazole rings can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Ring : The presence of the thiazole moiety has been correlated with enhanced cytotoxicity and anti-inflammatory activity due to its ability to interact with biological targets effectively .
  • Pyrazole Substitution : The 3,5-dimethyl substitution on the pyrazole ring is critical for maintaining activity, as it influences both solubility and binding affinity to target proteins .

Data Tables

Activity Type Cell Line GI50/IC50 Value (µM) Reference
AnticancerMCF73.79
AnticancerSF-26812.50
AnticancerNCI-H46042.30
Anti-inflammatoryCOX InhibitionNot specified

Case Studies

  • Study on Pyrazole Derivatives : A comprehensive study evaluated various pyrazole derivatives for their anticancer properties, revealing that modifications in the thiazole structure significantly impacted their efficacy against different cancer types .
  • Thiazole-Pyrazole Combinations : Research demonstrated that compounds combining thiazole and pyrazole exhibited synergistic effects in inhibiting tumor growth in vivo models, suggesting potential for development as therapeutic agents in cancer treatment .

Properties

IUPAC Name

1-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-4-26-17-8-6-5-7-16(17)22-18(25)20-10-9-15-12-27-19(21-15)24-14(3)11-13(2)23-24/h5-8,11-12H,4,9-10H2,1-3H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZCELJJMWUCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCC2=CSC(=N2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.